molecular formula C9H16ClN3O2 B1379447 3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride CAS No. 1803581-03-4

3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

Cat. No. B1379447
CAS RN: 1803581-03-4
M. Wt: 233.69 g/mol
InChI Key: XBTSQPARSREZFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

A method for the synthesis of both symmetric and asymmetric fused spiro [4.4]-nonane-dione derivatives has been developed . It is based on a Diels–Alder reaction of spiro [4.4]nona-2,7-diene-1,6-dione as a dienophile component followed by immediate aromatization of the adduct .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of spiro [4.4]nonane-dione derivatives involve a Diels–Alder reaction followed by immediate aromatization .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride is involved in the synthesis and structural analysis of heterocyclic compounds. For instance, its derivatives have been synthesized through reactions with ethyl 3-amino-3-phenylprop-2-enoate, leading to the formation of complex structures, such as ethyl 4-aroyl-1,6-diaryl-3-hydroxy-2-oxo-8-phenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylates. The crystal and molecular structures of these derivatives have been elucidated using X-ray analysis, demonstrating their potential in the exploration of new pharmaceuticals and materials (Silaichev et al., 2013).

Multicomponent Synthesis

The compound has also been used in multicomponent reactions, such as the synthesis of N-alkylbenzamide and 1,7-diazaspiro[4.4]nonane-2,6-dione derivatives, showcasing its versatility in creating structurally diverse and complex molecules. These reactions highlight the efficiency and atom economy of using this compound in the synthesis of new chemical entities (Soleimani et al., 2013).

Anticonvulsant Activity

Research into the structure-property relationship of derivatives of this compound has revealed their potential as anticonvulsant agents. By studying their physicochemical and pharmacological properties, researchers have identified promising candidates for the treatment of seizures. These studies provide valuable insights into the design of new anticonvulsant drugs (Kamiński et al., 2008).

Crystal Structure and Hydrogen Bonding

The crystal structure analysis of related compounds has revealed intricate details about their conformation and hydrogen bonding patterns. Such studies are crucial for understanding the molecular basis of their biological activity and for guiding the design of molecules with enhanced therapeutic potential (Shivachev et al., 2006).

properties

IUPAC Name

3-(2-aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2.ClH/c10-5-6-12-7(13)9(11-8(12)14)3-1-2-4-9;/h1-6,10H2,(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTSQPARSREZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(=O)N(C(=O)N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

CAS RN

1803581-03-4
Record name 1,3-Diazaspiro[4.4]nonane-2,4-dione, 3-(2-aminoethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803581-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
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3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride
Reactant of Route 6
3-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride

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